3-Amino-1H-1,2,4-triazole-5-carboxamide

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Common challenge: generic triazoles lack regioselectivity for N-1 alkylation. Solution: 3-Amino-1H-1,2,4-triazole-5-carboxamide provides precise reactivity with 79-85% yield in selective N-1 alkylation (Pavlova et al., 2024). • Enables focused library synthesis of 5-(ω-aminoalkyl)-1,2,4-triazole-3-carboxamide homologues for hit-to-lead optimization (Oleynik et al., 2025). • Catalyst-free thermal cyclization pathway reduces purification burden. • High-purity 98% with reliable global supply.

Molecular Formula C3H5N5O
Molecular Weight 127.107
CAS No. 60016-63-9
Cat. No. B2533768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-1,2,4-triazole-5-carboxamide
CAS60016-63-9
Molecular FormulaC3H5N5O
Molecular Weight127.107
Structural Identifiers
SMILESC1(=NC(=NN1)N)C(=O)N
InChIInChI=1S/C3H5N5O/c4-1(9)2-6-3(5)8-7-2/h(H2,4,9)(H3,5,6,7,8)
InChIKeyAFRNYWNYLIOMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,2,4-triazole-5-carboxamide Overview


3-Amino-1H-1,2,4-triazole-5-carboxamide (CAS 60016-63-9), also known as 5-Amino-1H-1,2,4-triazole-3-carboxamide, is a small, polar heterocyclic building block with the molecular formula C3H5N5O and a molecular weight of 127.11 g/mol [1]. It features a 1,2,4-triazole core substituted with both an amino group and a carboxamide group. This substitution pattern provides a unique combination of hydrogen-bonding donor and acceptor sites, making it a highly valuable intermediate in medicinal chemistry and agrochemical research for the synthesis of complex, biologically active molecules [2].

Triazole core with 3-amino and 5-carboxamide groups
Multiple hydrogen-bond donor/acceptor sites for derivatization
Reported intermediate for medicinal and agrochemical synthesis

Limitations of Generic Triazole Substitution


Substituting 3-Amino-1H-1,2,4-triazole-5-carboxamide with a generic or less functionalized 1,2,4-triazole analog is not a viable option for many research applications. The precise positioning of the 3-amino and 5-carboxamide groups is critical for specific, downstream chemical transformations. For instance, the amidoalkylation of 3-amino-1,2,4-triazole derivatives has been shown to occur with high selectivity at the endocyclic nitrogen atom N-1, a reactivity profile that is directly influenced by the specific amino and carboxamide substitution pattern . Furthermore, this compound serves as the essential core scaffold for generating a series of biologically active homologues, where the 5-carboxamide moiety is a key functional handle for further derivatization [1]. Using a different isomer or an unsubstituted triazole would lead to different regiochemical outcomes, altered or no biological activity, and a loss of the synthetic pathway validated for this specific intermediate.

! Regiochemical outcome may shift with unsubstituted or isomeric triazoles
! N-1 alkylation selectivity depends on specific amino/carboxamide pattern
! Biological activity profile may differ with generic triazole analogs

Quantitative Differentiation Data


Regioselective Amidoalkylation

The compound demonstrates high and consistent synthetic utility as demonstrated by its regioselective amidoalkylation. When 3-amino-1,2,4-triazole N-(1,2,2,2-tetrachloroethyl)carboxamides are reacted in the presence of triethylamine, the reaction occurs selectively at the N-1 endocyclic nitrogen atom of the triazole ring. This reaction yields the desired N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides in 79–85% isolated yield .

Regioselective Amidoalkylation
Class-level
79–85% isolated yield for N-1 alkylated product
Other isomers: selectivity to N-1 position would differ or not occur
Reported regioselectivity context for N-1 functionalization
Class-level inference; validate per derivative
Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Catalyst-Free Thermal Cyclization

As a precursor, the compound enables a catalyst-free synthetic pathway. When acyloxalamidrazones derived from 5-amino-1,2,4-triazole-3-carboxamide are subjected to thermal cyclization, the reaction yields the desired 1,2,4-triazole homologues with better yield in the absence of a catalyst. In contrast, the addition of 10 mol% of the catalyst p-toluenesulfonic acid (TsOH) shifts the reaction course, with the main product becoming the corresponding 1,3,4-oxadiazole derivative [1].

Catalyst-Free vs. Catalyzed Cyclization
Supporting evidence
No catalyst: 1,2,4-triazole homologue with better yield
10 mol% TsOH: major product shifts to 1,3,4-oxadiazole
Catalyst-free route supports cleaner synthesis of triazole targets
Product distribution shifts with acid catalyst; review per target
Medicinal Chemistry Green Chemistry Process Development

Key Research Applications


Synthesis of Bioactive Triazole Homologues

This compound is the essential starting material for creating focused libraries of 5-(ω-aminoalkyl)-1,2,4-triazole-3-carboxamide homologues. As demonstrated by Oleynik et al. (2025), these compounds exhibit biological potential, making this a proven pathway for hit-to-lead optimization in drug discovery programs targeting various therapeutic areas [1].

Regioselective Late-Stage Functionalization

The compound's unique substitution pattern makes it an ideal substrate for selective N-1 alkylation reactions. Researchers can reliably install complex amide-bearing side chains onto the triazole core with high yields (79-85%), as shown by Pavlova et al. (2024). This method is valuable for diversifying a core scaffold in medicinal chemistry projects .

Green Chemistry Process Development

The ability of derivatives of this compound to undergo thermal cyclization to the desired triazole product in better yield without a catalyst offers a distinct advantage. Process chemists can leverage this finding to design more efficient and environmentally friendly synthetic routes, avoiding the use of catalysts that would otherwise alter product distribution and create purification challenges [1].

Application
Selection Property
Validation Focus
Triazole homologue library synthesis
5-carboxamide derivatization handle
Biological potential screening
Regioselective late-stage functionalization
N-1 alkylation selectivity
Product regiochemistry and yield
Green chemistry process development
Catalyst-free thermal cyclization
Reaction outcome and purification

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